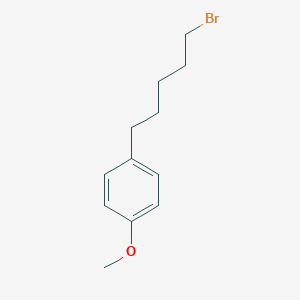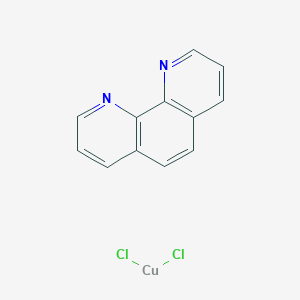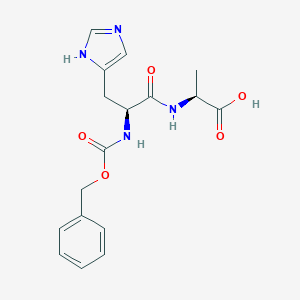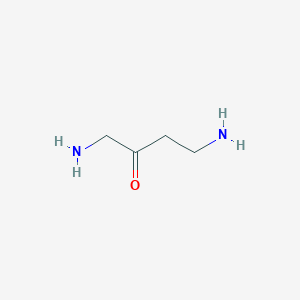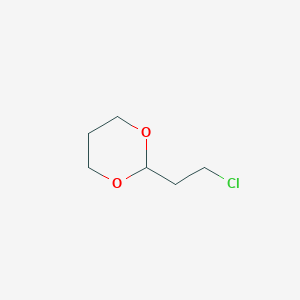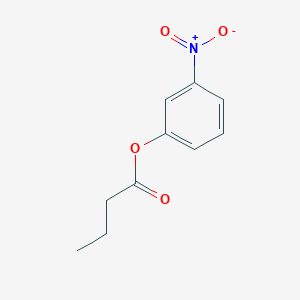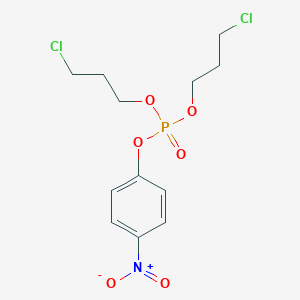
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester, also known as Sarin, is a highly toxic nerve agent that was first synthesized in 1938. It is a colorless, odorless liquid that can cause severe respiratory distress, paralysis, and death in humans and animals. Due to its high toxicity, Sarin has been classified as a Schedule 1 substance under the Chemical Weapons Convention.
Mecanismo De Acción
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the body, leading to overstimulation of the nervous system and ultimately causing respiratory failure and death.
Biochemical and Physiological Effects:
Exposure to Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester can cause a wide range of biochemical and physiological effects, including nausea, vomiting, diarrhea, convulsions, respiratory distress, and paralysis. It can also cause long-term neurological damage and psychological trauma in survivors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester has been used in laboratory experiments to study its toxic effects and develop antidotes and protective measures against its use as a chemical weapon. However, due to its high toxicity and potential for causing harm, its use in laboratory experiments is highly regulated and requires special precautions and safety measures.
Direcciones Futuras
Future research on Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester is focused on developing more effective antidotes and protective measures against its use as a chemical weapon. This includes the development of new drugs that can counteract its toxic effects and the development of new protective equipment that can be used by military personnel and first responders in the event of a chemical attack.
Conclusion:
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester, or Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester, is a highly toxic nerve agent that has been extensively studied by scientists and researchers due to its potential use as a chemical weapon. While its use in laboratory experiments is highly regulated, research on Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester is focused on developing more effective antidotes and protective measures against its use in warfare.
Métodos De Síntesis
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester can be synthesized through a multistep process that involves the reaction of methylphosphonyl difluoride with a mixture of 3-chloropropanol and p-nitrophenol. The resulting product is then purified through distillation to obtain Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester in its pure form.
Aplicaciones Científicas De Investigación
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester has been extensively studied by scientists and researchers due to its potential use as a chemical weapon. Studies have focused on understanding its mechanism of action, biochemical and physiological effects, and developing antidotes and protective measures against its toxic effects.
Propiedades
Número CAS |
14663-71-9 |
|---|---|
Nombre del producto |
Phosphoric acid, bis(3-chloropropyl) p-nitrophenyl ester |
Fórmula molecular |
C12H16Cl2NO6P |
Peso molecular |
372.13 g/mol |
Nombre IUPAC |
bis(3-chloropropyl) (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H16Cl2NO6P/c13-7-1-9-19-22(18,20-10-2-8-14)21-12-5-3-11(4-6-12)15(16)17/h3-6H,1-2,7-10H2 |
Clave InChI |
GNBHORGCHRXVMA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCCCCl)OCCCCl |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCCCCl)OCCCCl |
Otros números CAS |
14663-71-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



